molecular formula C10H4F2O8 B12677277 1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- CAS No. 10311-26-9

1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro-

Cat. No.: B12677277
CAS No.: 10311-26-9
M. Wt: 290.13 g/mol
InChI Key: QIEYXOPLDWVXDS-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is a chemical compound with the molecular formula C10H4F2O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two hydrogen atoms are replaced by fluorine atoms at the 3 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- typically involves the fluorination of 1,2,4,5-benzenetetracarboxylic acid. One common method is the direct fluorination using fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods allow for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This makes it a valuable tool in studying molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Benzenetetracarboxylic acid: The parent compound without fluorine atoms.

    1,2,4,5-Benzenetricarboxylic acid: A similar compound with one less carboxylic acid group.

    3,6-Difluorophthalic acid: A related compound with fluorine atoms at the 3 and 6 positions but fewer carboxylic acid groups.

Uniqueness

1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is unique due to the presence of both fluorine atoms and multiple carboxylic acid groups. This combination provides distinct chemical properties, making it highly versatile for various applications in research and industry.

Properties

CAS No.

10311-26-9

Molecular Formula

C10H4F2O8

Molecular Weight

290.13 g/mol

IUPAC Name

3,6-difluorobenzene-1,2,4,5-tetracarboxylic acid

InChI

InChI=1S/C10H4F2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

QIEYXOPLDWVXDS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)C(=O)O)C(=O)O)F)C(=O)O)C(=O)O

Origin of Product

United States

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